molecular formula C20H18N2O3S2 B2988311 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide CAS No. 303792-68-9

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide

Cat. No. B2988311
CAS RN: 303792-68-9
M. Wt: 398.5
InChI Key: ICDCQPCOQOOGEQ-LGMDPLHJSA-N
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Description

The compound “4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide” is a chemical compound that contains a 1,3-thiazolidin-4-one fragment . This fragment is known for its biological activity and is a structural unit of a number of peroxisome proliferator activated receptor (PPAR) antagonists . These compounds are used in the treatment of type II diabetes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides .

Scientific Research Applications

Antitumor Applications

Research on derivatives of thiazolidinone compounds has shown moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to these compounds. This indicates the potential utility of such compounds in cancer research and therapy V. Horishny & V. Matiychuk, 2020.

Photosensitizers for Photodynamic Therapy

The development of new zinc phthalocyanine compounds substituted with thiazolidinone derivatives has been explored for their high singlet oxygen quantum yield. These compounds exhibit promising properties as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting their potential in medical applications M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020.

Anticonvulsant Activity

A study on azoles incorporating a sulfonamide moiety demonstrated significant anticonvulsive effects, offering protection against picrotoxin-induced convulsion. This suggests the potential of thiazolidinone derivatives in developing new anticonvulsant drugs A. A. Farag et al., 2012.

Antimicrobial Activity

Research into the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including thiazolidinone derivatives, has shown effectiveness against various bacteria and fungi, underscoring their potential in antimicrobial drug development Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019.

Antioxidant Properties

Thiazolidinone derivatives have been evaluated for their antioxidant properties, with some showing higher potency than standard ascorbic acid. This research suggests their utility in combating oxidative stress-related diseases Abu-Bakr A. El-Adasy, 2017.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Given the biological activities of similar compounds, this compound could be a promising candidate for further pharmacological studies .

properties

IUPAC Name

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-16-10-8-15(9-11-16)21-18(24)7-4-12-22-19(25)17(27-20(22)26)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,13,23H,4,7,12H2,(H,21,24)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDCQPCOQOOGEQ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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